molecular formula C8H18N2 B1414727 (Cyclopropylmethyl)[2-(dimethylamino)ethyl]amine CAS No. 840474-74-0

(Cyclopropylmethyl)[2-(dimethylamino)ethyl]amine

Cat. No. B1414727
CAS RN: 840474-74-0
M. Wt: 142.24 g/mol
InChI Key: IELRNRXLPRWVRJ-UHFFFAOYSA-N
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Description

(Cyclopropylmethyl)[2-(dimethylamino)ethyl]amine is a chemical compound that contains a total of 34 bonds, including 12 non-H bonds, 6 rotatable bonds, 1 three-membered ring, and 2 tertiary amines .


Molecular Structure Analysis

The molecular structure of (Cyclopropylmethyl)[2-(dimethylamino)ethyl]amine includes a three-membered cyclopropyl ring and two aliphatic tertiary amines . The molecular formula is C8H18N2 .

Scientific Research Applications

Cytotoxic Activity in Cancer Research

The compound's derivatives have shown significant cytotoxic properties. For instance, carboxamide derivatives of benzo[b][1,6]naphthyridines, which include a (Cyclopropylmethyl)[2-(dimethylamino)ethyl]amine moiety, demonstrated potent cytotoxic effects against various cancer cell lines. These compounds were especially effective against murine leukemia, lung carcinoma, and human leukemia cells, with some exhibiting IC(50) values less than 10 nM (Deady et al., 2003).

Applications in Polymer Chemistry

This compound has been used in polymer chemistry, particularly in the synthesis of novel cationic diblock copolymers. These copolymers show reversible pH-, salt-, and temperature-induced micellization in aqueous media, making them potentially useful for a wide range of applications (Bütün et al., 2001).

Use in Bioconjugation Studies

The compound plays a role in bioconjugation studies. For example, the mechanism of amide formation using 1-ethyl-3-(3-(dimethylamino)propyl)carbodiimide hydrochloride (EDC), which is related structurally to (Cyclopropylmethyl)[2-(dimethylamino)ethyl]amine, was investigated for its application in bioconjugation in aqueous media. This research provides insights into the use of such compounds in biochemical applications (Nakajima & Ikada, 1995).

Role in Synthesis of Novel Compounds

It has been used in the synthesis of novel compounds. For example, the reaction of ethyl 3-N,N-(dimethylamino)-2-isocyanoacrylate with primary amines resulted in the formation of 1-alkyl-4-imidazolecarboxylates, demonstrating the compound's utility in creating diverse chemical structures (Helal & Lucas, 2002).

Investigating Thermosensitivity of Polymers

The compound has been studied for understanding the thermosensitivity of polymers. Research into the effects of pH and temperature on poly[2-(dimethylamino)ethyl methacrylate] (PDEM) chains provided insights into the behavior of thermosensitive polymers at the air/water interface (Liu et al., 2007).

Gene Transfer Applications

In gene transfer research, derivatives of the compound were evaluated as carriers for transferring genes to mammalian cells in vitro. Specifically, 2-(N,N-Dimethylamino)ethyl dextran, a derivative, showed high efficiency in inducing transient gene expression (Yamaoka et al., 1998).

properties

IUPAC Name

N-(cyclopropylmethyl)-N',N'-dimethylethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2/c1-10(2)6-5-9-7-8-3-4-8/h8-9H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IELRNRXLPRWVRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNCC1CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Cyclopropylmethyl)[2-(dimethylamino)ethyl]amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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